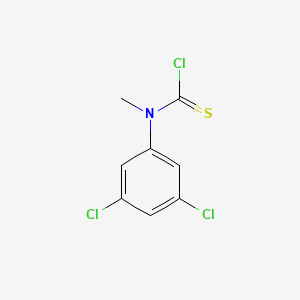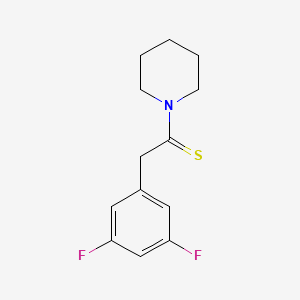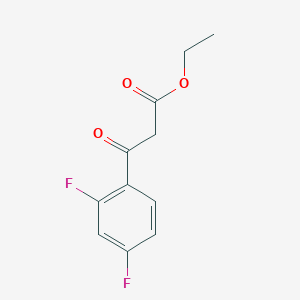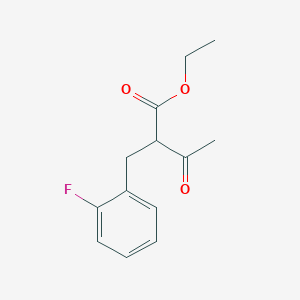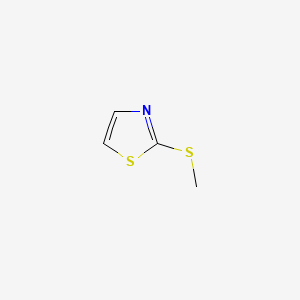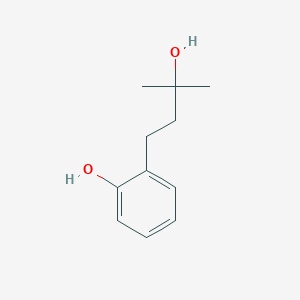
2-(3-Hydroxy-3-methylbutyl)phenol
概要
説明
2-(3-Hydroxy-3-methylbutyl)phenol, also known as 2-HMBP, is a phenolic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and food industry. This compound is derived from the essential oil of plants such as thyme, basil, and oregano.
科学的研究の応用
Synthesis and Application in Natural Product Derivatives
Helesbeux et al. (2004) explored the synthesis of 2-hydroxy-3-methylbut-3-enyl substituted coumarins and xanthones, derivatives of 2-(3-Hydroxy-3-methylbutyl)phenol, utilizing photooxidation-reduction methodology. This process led to the formation of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, considered as biogenetic precursors of 2,2-dimethylbenzopyranic structures. The method demonstrated varying yields and the potential for application in the synthesis of natural product derivatives (Helesbeux et al., 2004).
Photochemical Reactions in Solution
Carroll and Hammond (1972) investigated the photochemical reactions of 3-methyl-1-phenoxybut-2-ene in solution, leading to the formation of various phenol derivatives, including 2-(3-Hydroxy-3-methylbutyl)phenol. This study provided insights into the mechanisms of photochemical reactions, suggesting dissociation-radical recombination mechanisms, and offering perspectives on the interaction between aromatic nuclei and olefinic chromophores in solution (Carroll & Hammond, 1972).
Interaction with β-Lactoglobulin and Antioxidant Activity
Wu et al. (2018) analyzed the structure-affinity relationship between phenolic acids, including derivatives of 2-(3-Hydroxy-3-methylbutyl)phenol, and β-lactoglobulin. The study highlighted that hydroxylation at specific positions influences the binding affinity and that the antioxidant activity of phenolic acid-β-lactoglobulin complexes is higher than that of phenolic acids alone. This research provides an understanding of the interaction between protein and phenolic compounds, which is valuable for food chemistry and nutritional studies (Wu et al., 2018).
Novel Phenol Derivatives from Natural Sources
Duan et al. (2015) isolated novel phenol derivatives, including 2-(3-methyl-2-buten-1-yl)-4-methoxyethyl-phenol, from Stereum hirsutum FP-91666. These compounds contribute to the understanding of the chemical diversity in natural sources and have potential implications in natural product chemistry and pharmacognosy (Duan et al., 2015).
Effect on Aryl Hydrocarbon and Androgen Receptors
Krüger et al. (2008) assessed the impact of phenols and plasticizers, including 2-(3-Hydroxy-3-methylbutyl)phenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is significant for understanding the environmental and health implications of compounds used in the plastic industry (Krüger et al., 2008).
Mosquito Oostatic Hormone Synthesis
Kochansky and Wagner (1992) developed an improved synthesis of a compound related to 2-(3-Hydroxy-3-methylbutyl)phenol for the synthesis of the mosquito oostatic hormone. This research contributes to the field of biochemistry, specifically in the synthesis of insect peptides (Kochansky & Wagner, 1992).
作用機序
Target of Action
Phenolic compounds often interact with proteins and enzymes, potentially altering their function .
Mode of Action
Without specific information on “2-(3-Hydroxy-3-methylbutyl)phenol”, it’s difficult to detail its mode of action. Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or they may interact with cellular signaling pathways .
Biochemical Pathways
Phenolic compounds can influence a variety of pathways, depending on their specific structure and the cells they interact with .
Pharmacokinetics
Phenolic compounds, in general, can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in urine .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence cell growth, oxidative stress, inflammation, and other cellular processes .
特性
IUPAC Name |
2-(3-hydroxy-3-methylbutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLBXYBMZDZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381208 | |
| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-3-methylbutyl)phenol | |
CAS RN |
4167-73-1 | |
| Record name | 2-(3-hydroxy-3-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

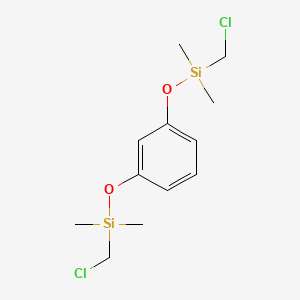
![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)
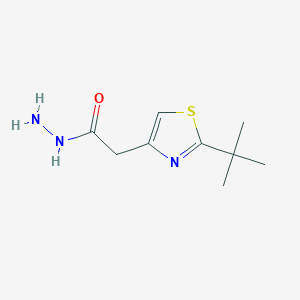
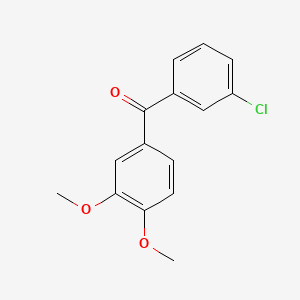
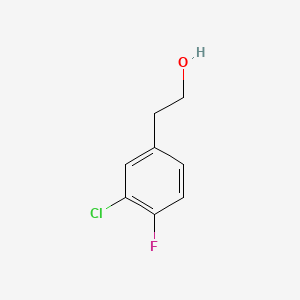
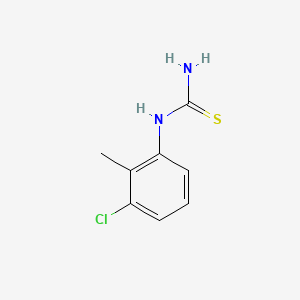
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
